Ethyl 1-propanoylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-propionyl-3-piperidinecarboxylate is an organic compound with the molecular formula C11H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Ethyl 1-propionyl-3-piperidinecarboxylate is a complex organic compound. It is presumed that it interacts with the olfactory system of insects, specifically odorant receptors (ors) that need a common co-receptor (orco), and ionotropic receptors (ir) .
Mode of Action
The compound’s interaction with its targets leads to the insect’s inability to recognize its host’s cues . This suggests that the compound may function as a repellent, disrupting the normal sensory perception of insects .
Biochemical Pathways
Given its presumed interaction with the olfactory system of insects, it likely affects the signal transduction pathways associated with olfaction .
Pharmacokinetics
Its molecular weight (213273 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The primary result of the action of ethyl 1-propionyl-3-piperidinecarboxylate is the disruption of normal sensory perception in insects, potentially making it an effective insect repellent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethyl 1-propionyl-3-piperidinecarboxylate. For instance, temperature, humidity, and pH can affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-propionyl-3-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with propionyl chloride and ethyl chloroformate. The reaction typically occurs under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of Ethyl 1-propanoylpiperidine-3-carboxylate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Types of Reactions:
Oxidation: Ethyl 1-propionyl-3-piperidinecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Ester derivatives with different substituents.
Scientific Research Applications
Ethyl 1-propionyl-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 1-propyl-3-piperidinecarboxylate: Similar structure but with a propyl group instead of a propionyl group.
Ethyl 1-methyl-3-piperidinecarboxylate: Contains a methyl group instead of a propionyl group.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Contains a benzyl group and an oxo group.
Uniqueness: Ethyl 1-propionyl-3-piperidinecarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its propionyl group allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
ethyl 1-propanoylpiperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-10(13)12-7-5-6-9(8-12)11(14)15-4-2/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXDMTZRLIDIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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